N-pyridin-4-yl-1H-indazole-6-carboxamide N-pyridin-4-yl-1H-indazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13079467
InChI: InChI=1S/C13H10N4O/c18-13(16-11-3-5-14-6-4-11)9-1-2-10-8-15-17-12(10)7-9/h1-8H,(H,15,17)(H,14,16,18)
SMILES: C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)NN=C2
Molecular Formula: C13H10N4O
Molecular Weight: 238.24 g/mol

N-pyridin-4-yl-1H-indazole-6-carboxamide

CAS No.:

Cat. No.: VC13079467

Molecular Formula: C13H10N4O

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

N-pyridin-4-yl-1H-indazole-6-carboxamide -

Specification

Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
IUPAC Name N-pyridin-4-yl-1H-indazole-6-carboxamide
Standard InChI InChI=1S/C13H10N4O/c18-13(16-11-3-5-14-6-4-11)9-1-2-10-8-15-17-12(10)7-9/h1-8H,(H,15,17)(H,14,16,18)
Standard InChI Key FIOYINOVNHIBBG-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)NN=C2
Canonical SMILES C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)NN=C2

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is N-(pyridin-4-yl)-1H-indazole-6-carboxamide. Its molecular formula is C₁₃H₁₀N₄O, with a molecular weight of 238.25 g/mol. The structure comprises:

  • An indazole core (a bicyclic system with fused benzene and pyrazole rings).

  • A carboxamide group (-CONH₂) at position 6 of the indazole.

  • A pyridin-4-yl substituent attached to the indazole’s nitrogen at position 1.

This configuration enables interactions with biological targets, particularly enzymes and receptors, through hydrogen bonding and π-π stacking .

Spectral Characterization

While direct spectral data for N-pyridin-4-yl-1H-indazole-6-carboxamide are unavailable in the provided sources, analogous indazole derivatives are typically characterized by:

  • IR spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) .

  • NMR spectroscopy:

    • ¹H NMR: Aromatic protons in the indazole and pyridine rings appear between δ 7.5–9.0 ppm, with amide protons resonating at δ ~8.5 ppm .

    • ¹³C NMR: Carbonyl carbons (amide) at ~165 ppm and aromatic carbons between 110–150 ppm .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-pyridin-4-yl-1H-indazole-6-carboxamide can be inferred from methodologies applied to related indazole-carboxamide derivatives:

Route 1: Acylation of Indazole Intermediates

  • Indazole Core Formation: Nitro-substituted indazoles (e.g., 6-nitro-1H-indazole) are reduced to 6-aminoindazole using Fe/H₂O under acidic conditions .

  • Carboxamide Introduction: Reaction with carbonylating agents (e.g., N,N’-carbonyldiimidazole) forms the carboxamide group .

  • Pyridin-4-yl Substitution: Coupling with 4-aminopyridine via nucleophilic acyl substitution .

Example Protocol:

  • Reactants: 6-Nitro-1H-indazole (1 mmol), N,N’-carbonyldiimidazole (1.2 mmol), 4-aminopyridine (1.5 mmol).

  • Conditions: Stir in DMF at 80°C for 12 hours.

  • Yield: ~50–60% after purification by crystallization .

Route 2: One-Pot Reduction-Cyclization

A Fe/H₂O-mediated reduction of nitro groups, followed by in situ cyclization, has been reported for indazolo-naphthyridine analogs . Adapting this method could streamline synthesis but requires optimization for carboxamide stability.

Challenges and Optimization

  • Selectivity: Competing reactions at indazole positions 1 and 2 necessitate protective groups (e.g., tert-butoxycarbonyl) .

  • Solubility: Low solubility in polar solvents (e.g., H₂O) complicates purification; DMF or DMSO is recommended .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Melting Point240–245°C (predicted)Similar indazoles
SolubilityInsoluble in H₂O; ≥3 mg/mL in DMSOCarboxamide analogs
LogP (Partition Coefficient)2.1 (predicted)EPZ005687 derivatives
pKa11.9 (amine), 4.2 (amide)Computational models

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the amide bond .

Industrial and Material Science Applications

Pharmaceutical Development

As a scaffold for drug discovery, this compound’s modular structure allows derivatization at positions 1 (pyridine) and 6 (carboxamide). Potential targets include:

  • Oncology: EZH2 or kinase inhibitors .

  • Neurology: Rho kinase or NMDA receptor modulators .

Material Science

Indazole derivatives are explored in organic semiconductors due to their electron-deficient aromatic systems . The carboxamide group could enhance intermolecular hydrogen bonding, improving charge transport in thin-film transistors.

Future Directions and Research Gaps

  • Synthetic Scalability: Optimize one-pot methodologies to improve yields beyond 60% .

  • Target Identification: Screen against kinase and methyltransferase libraries to identify lead applications.

  • Toxicology Studies: Assess in vivo pharmacokinetics and acute toxicity in model organisms.

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